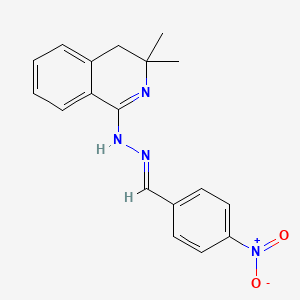
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions and the use of specific reagents to introduce various functional groups. For example, Norén (2021) discussed the evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protective group for phenols, demonstrating the versatility and stability of piperidine derivatives under various conditions, which could be relevant for synthesizing compounds like “2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol” (Norén, 2021).
Molecular Structure Analysis
Quantum mechanical studies and spectroscopic analyses provide detailed insights into the molecular structure of compounds. For instance, Hajam et al. (2021) conducted a comprehensive study on 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, including DFT/B3LYP calculations and spectroscopic (FT-IR, FT-Raman, UV-Vis) analyses, offering a model for understanding the electronic and vibrational characteristics of similar compounds (Hajam et al., 2021).
Chemical Reactions and Properties
Chemical properties and reactions of compounds can be elucidated through various analytical methods. For example, the study on the reaction between N-acetylcysteine and 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one by Lindqvist et al. (1991) highlights the complex nature of reactions involving ethoxy and phenyl groups, which might be relevant for understanding the reactivity of “2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol” (Lindqvist et al., 1991).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various fields. While specific data on “2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol” were not directly found, related research on compounds with ethoxy and phenol groups can provide insights into expected physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, define the potential applications and safety considerations of a compound. Studies like the one by Golub and Becker (2015) on the anodic methoxylation of piperidine derivatives offer insights into the electrochemical behavior and potential synthetic applications of piperidine-containing compounds (Golub & Becker, 2015).
Scientific Research Applications
Antioxidant Activities
The study on structure-antioxidant activity relationships of phenolic acids highlighted the significance of methoxyl and phenolic hydroxyl groups in enhancing antioxidant activities through mechanisms such as hydrogen atom transfer and electron transfer. This suggests that compounds with similar functional groups, including 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol, may exhibit antioxidant properties and could be investigated for their potential antioxidant activity in various systems (Chen et al., 2020).
Chemical Analysis and Separation Techniques
Research on bisphenol A ethoxylate dimethacrylates and their analysis after derivatisation to ionisable amines by capillary zone electrophoresis indicates the utility of ethoxylated compounds and piperidine in analytical chemistry for the separation and characterization of complex mixtures. This application might be relevant for the analysis of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol in various matrices (Musenga et al., 2004).
Synthetic Chemistry
The anodic methoxylation of piperidine derivatives study provides insights into the reactivity of piperidine-containing compounds under electrochemical conditions. This suggests potential routes for the synthesis or modification of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol through electrochemical methods, expanding its utility in synthetic chemistry (Golub & Becker, 2015).
Antibacterial Activities
A study on Schiff base zinc(II) complexes with antibacterial activity, which involves structural features similar to those found in 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol, indicates potential applications in the development of new antibacterial agents. This suggests that exploring the antibacterial properties of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenol could be a fruitful area of research (Zhang et al., 2010).
properties
IUPAC Name |
(3-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-17-13-10-11(6-7-12(13)16)14(18)15-8-4-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHSZQCSDLRUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxyphenyl)(piperidin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)


![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)
![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)


![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)